2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dioxopyrrolidine with an amino acid derivative in the presence of a suitable catalyst . The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors . The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .
Scientific Research Applications
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group and pyrrolidinone ring play crucial roles in its binding to enzymes and receptors . These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid
- 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Uniqueness
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C8H12N2O4 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H12N2O4/c1-8(9,7(13)14)4-10-5(11)2-3-6(10)12/h2-4,9H2,1H3,(H,13,14) |
InChI Key |
YALZJTDZUAGFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)CCC1=O)(C(=O)O)N |
Origin of Product |
United States |
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